(5R,6R)-6-(4-nitro-1H-imidazol-1-yl)-5-phenyl-3-[(E)-2-phenylethenyl]cyclohex-2-en-1-one
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Overview
Description
(5R,6R)-6-(4-NITRO-1H-IMIDAZOL-1-YL)-5-PHENYL-3-[(E)-2-PHENYL-1-ETHENYL]-2-CYCLOHEXEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a nitroimidazole moiety, a phenyl group, and a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate to form the imidazole ring . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents . The final assembly of the compound involves coupling reactions to attach the phenyl and ethenyl groups to the cyclohexenone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
(5R,6R)-6-(4-NITRO-1H-IMIDAZOL-1-YL)-5-PHENYL-3-[(E)-2-PHENYL-1-ETHENYL]-2-CYCLOHEXEN-1-ONE undergoes various chemical reactions, including:
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and various nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include amino derivatives, substituted imidazoles, and addition products with various functional groups .
Scientific Research Applications
(5R,6R)-6-(4-NITRO-1H-IMIDAZOL-1-YL)-5-PHENYL-3-[(E)-2-PHENYL-1-ETHENYL]-2-CYCLOHEXEN-1-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5R,6R)-6-(4-NITRO-1H-IMIDAZOL-1-YL)-5-PHENYL-3-[(E)-2-PHENYL-1-ETHENYL]-2-CYCLOHEXEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitroimidazole moiety can undergo reduction to form reactive intermediates that can damage DNA and other cellular components, leading to antimicrobial and anticancer effects . The phenyl and ethenyl groups may enhance the compound’s binding affinity to specific targets, increasing its potency .
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(5R,6R)-6-(4-nitroimidazol-1-yl)-5-phenyl-3-[(E)-2-phenylethenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C23H19N3O3/c27-21-14-18(12-11-17-7-3-1-4-8-17)13-20(19-9-5-2-6-10-19)23(21)25-15-22(24-16-25)26(28)29/h1-12,14-16,20,23H,13H2/b12-11+/t20-,23-/m1/s1 |
InChI Key |
MRANAJHZPSIXRX-WAUSYEEPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)C=C1/C=C/C2=CC=CC=C2)N3C=C(N=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
C1C(C(C(=O)C=C1C=CC2=CC=CC=C2)N3C=C(N=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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